

Head-to-Head Comparison: Zasocitinib vs. Deucravacitinib in Immune-Mediated Inflammatory Diseases

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Compound of Interest		
Compound Name:	Zasocitinib	
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A detailed analysis of two next-generation oral Tyrosine Kinase 2 (TYK2) inhibitors, **Zasocitinib** and Deucravacitinib, reveals key differences in their selectivity, potency, and clinical efficacy. This guide provides a comprehensive comparison for researchers and drug development professionals, summarizing available quantitative data, experimental protocols, and signaling pathways.

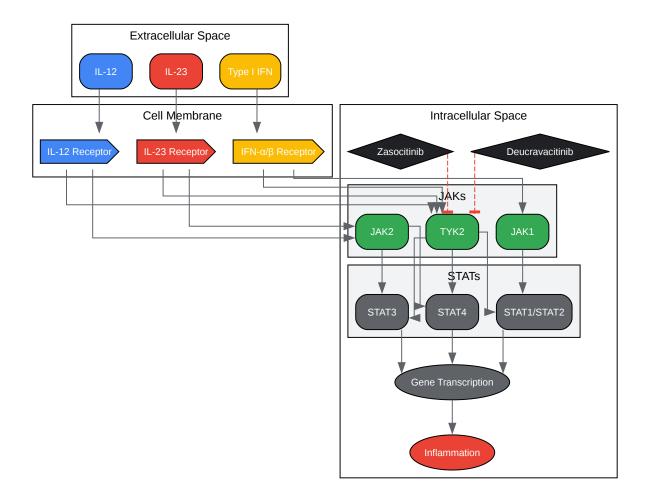
Zasocitinib and Deucravacitinib are both oral, allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated inflammatory diseases (IMIDs).[2][3] By binding to the regulatory pseudokinase (JH2) domain of TYK2, these inhibitors lock the enzyme in an inactive state, offering a more selective approach compared to traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain.[3][4] This selective inhibition is anticipated to provide a more favorable benefit-risk profile by avoiding the off-target effects associated with broader JAK1/2/3 inhibition.[5]

While both drugs share an identical mechanism of action, **Zasocitinib**, developed using a computationally enabled design strategy, has demonstrated a higher level of selectivity and potency in preclinical studies.[6][7] A head-to-head clinical trial comparing **zasocitinib** with deucravacitinib in adults with moderate-to-severe plaque psoriasis is underway to definitively assess their comparative efficacy and safety.[8][9][10][11][12]



Mechanism of Action and Signaling Pathway

Both **Zasocitinib** and Deucravacitinib selectively inhibit TYK2, which is critical for the signaling of key pro-inflammatory cytokines. The inhibition of the IL-23/Th17 pathway, the IL-12 pathway, and the Type I interferon pathway leads to a reduction in the inflammatory cascade central to diseases like psoriasis and psoriatic arthritis.[2][4]



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Caption: Simplified TYK2 Signaling Pathway and Point of Inhibition.

Comparative Selectivity and Potency

In vitro studies have highlighted **Zasocitinib**'s superior selectivity and potency compared to Deucravacitinib.

Parameter	Zasocitinib (TAK- 279)	Deucravacitinib	Reference
TYK2 JH2 Domain Ki	0.0087 nM	0.0115 nM	[13]
JAK1 JH2 Domain Ki	>15,000 nM	1 nM	[13]
TYK2 Selectivity over JAK1	>1,000,000-fold	-	[13][14]
Daily TYK2 Inhibition (Simulated)	91% (at 30 mg QD)	23% (at 6 mg QD)	[13]
Time Above TYK2 IC50 (Simulated)	24 hours (at 30 mg QD)	3 hours (at 6 mg QD)	[13]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ki Determination

The inhibitory constants (Ki) for the TYK2 and JAK1 JH2 domains were determined using a homogeneous time-resolved fluorescence (HTRF) assay. This method measures the binding affinity of the inhibitors to their target proteins. The assay typically involves incubating the purified JH2 domain of the kinase with a fluorescently labeled tracer that binds to the same site as the inhibitor. The inhibitor is added in varying concentrations, and its ability to displace the tracer is measured by a change in the HTRF signal. The Ki is then calculated from the concentration of inhibitor required to displace 50% of the tracer.[13]

Clinical Efficacy in Plaque Psoriasis

Both **Zasocitinib** and Deucravacitinib have demonstrated significant efficacy in phase 2 and phase 3 clinical trials for moderate-to-severe plaque psoriasis.



Zasocitinib Phase 2b Trial (NCT04999839) Results at

Week 12[6][15][16]

Dose	PASI 75	PASI 90	PASI 100
2 mg	18%	8%	2%
5 mg	44%	21%	10%
15 mg	68%	45%	15%
30 mg	67%	46%	33%
Placebo	6%	0%	0%

Deucravacitinib Phase 3 Trials (POETYK PSO-1 & PSO-

2) Long-Term Efficacv[17][18]

Timepoint	PASI 75	PASI 90	sPGA 0/1
Year 1	72.1%	45.9%	57.5%
Year 4	71.7%	47.5%	57.2%
Year 5	67.3%	46.3%	52.6%

Experimental Protocol: Clinical Trial for Plaque Psoriasis

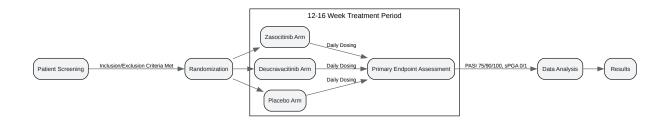
The efficacy of **Zasocitinib** and Deucravacitinib in plaque psoriasis is evaluated in randomized, double-blind, placebo-controlled clinical trials.[15][16]

- Participants: Adults with moderate-to-severe plaque psoriasis, typically defined by a
 Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment
 (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[12]
- Intervention: Participants are randomized to receive different oral doses of the investigational drug or a placebo once daily for a specified treatment period (e.g., 12 or 16 weeks).[9][15]
- Primary Endpoint: The primary measure of efficacy is typically the proportion of patients achieving a 75% improvement in their PASI score from baseline (PASI 75) at the end of the



initial treatment period.[15]

 Secondary Endpoints: These often include the proportion of patients achieving PASI 90 and PASI 100 (complete skin clearance), and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).[15]



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